N-cyclooctyl-3,4-dimethoxybenzamide
Description
N-Cyclooctyl-3,4-dimethoxybenzamide is a synthetic benzamide derivative characterized by a 3,4-dimethoxy-substituted benzene ring linked to a carboxamide group with a cyclooctyl substituent on the nitrogen atom. While direct evidence for this compound is absent in the provided materials, its structural analogs—such as N-cyclohexyl, N-cyclopentyl, and N-allyl derivatives—offer critical insights into its physicochemical and functional properties. The 3,4-dimethoxybenzamide scaffold is notable for its role in medicinal chemistry, particularly in modulating solubility, bioavailability, and intermolecular interactions via methoxy groups and amide linkages .
Properties
Molecular Formula |
C17H25NO3 |
|---|---|
Molecular Weight |
291.4g/mol |
IUPAC Name |
N-cyclooctyl-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C17H25NO3/c1-20-15-11-10-13(12-16(15)21-2)17(19)18-14-8-6-4-3-5-7-9-14/h10-12,14H,3-9H2,1-2H3,(H,18,19) |
InChI Key |
YQHSYHAXFAYSLJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2CCCCCCC2)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2CCCCCCC2)OC |
solubility |
15.2 [ug/mL] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Molecular Properties
The N-substituent significantly influences molecular weight, steric bulk, and polarity. Key analogs include:
*Inferred based on cycloalkyl homologs.
- For example, N-cyclohexyl-3,4-dimethoxybenzamide has a collision cross-section of 135 Ų (experimental), while smaller substituents like allyl exhibit lower values .
- Solubility and Polarity : The cyclooctyl group’s lipophilicity may reduce aqueous solubility compared to allyl or diethyl analogs. N,N-Diethyl-3,4-dimethoxybenzamide, as a tertiary amide, lacks NH hydrogen-bonding capacity, further lowering solubility .
Spectroscopic and Thermal Properties
- NMR and FTIR Profiles :
- $ ^1H $ NMR: Methoxy signals at δ 3.92–3.95 ppm; acetyl CH₃ at δ 2.62 ppm.
- $ ^13C $ NMR: Carbonyl carbons at δ 170–175 ppm.
- FTIR: C=O stretches at 1655 cm⁻¹ (amide) and 1651 cm⁻¹ (acetyl).
- $ ^1H $ NMR: Diethyl CH₂ at δ 3.44 ppm; methoxy at δ 3.89–3.90 ppm.
GC/MS: Base peak at m/z 165 (cleavage of diethylamine).
- Melting Points: N-Acetyl derivative: 165–168°C (higher due to crystalline packing) . Cyclohexyl and cyclooctyl analogs likely exhibit lower melting points due to non-planar structures.
Reactivity and Stability
- Dealkylation Reactions: N,N-Diethyl-3,4-dimethoxybenzamide undergoes copper-catalyzed oxidative dealkylation to form N-ethyl-3,4-dimethoxybenzamide as a minor product . Cycloalkyl substituents (e.g., cyclohexyl) are less prone to dealkylation due to stronger C–N bonds and steric protection .
Synthetic Pathways :
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